molecular formula C3H8ClISi B13417412 Chloro(iodomethyl)dimethylsilane CAS No. 62141-84-8

Chloro(iodomethyl)dimethylsilane

Cat. No.: B13417412
CAS No.: 62141-84-8
M. Wt: 234.54 g/mol
InChI Key: KGWOKUZTARGSFO-UHFFFAOYSA-N
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Description

Chloro(iodomethyl)dimethylsilane is a useful research compound. Its molecular formula is C3H8ClISi and its molecular weight is 234.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(iodomethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(iodomethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-(iodomethyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClISi/c1-6(2,4)3-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWOKUZTARGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498427
Record name Chloro(iodomethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-84-8
Record name Chloro(iodomethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unlocking Synthetic Potential: A Comparative Analysis of Iodomethyl vs. Chloromethyl Silane Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Halomethyl-functionalized organosilanes are versatile intermediates, but their reactivity profiles vary significantly based on the halogen substituent. This in-depth guide provides a comprehensive analysis of the core principles governing the reactivity of iodomethylsilanes versus their chloromethylsilane counterparts. We will explore the fundamental electronic and steric effects, detail field-proven synthetic protocols, and present a clear framework for selecting the optimal reagent for specific applications.

The Decisive Factor: Understanding the Fundamentals of Reactivity

The reactivity of halomethylsilanes in the vast majority of their applications is governed by the principles of the bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4][5] In this mechanistic pathway, a nucleophile attacks an electron-deficient (electrophilic) carbon center, leading to the displacement of a leaving group.[6][7][8] The efficiency of this process is dictated by several factors, but two are paramount when comparing iodomethyl- and chloromethylsilanes: the nature of the leaving group and the electronic influence of the adjacent silicon atom.

Leaving Group Ability: The Dominance of Iodide

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. A good leaving group is a weak base. When comparing the halide ions, basicity decreases down the group:

F⁻ > Cl⁻ > Br⁻ > I⁻

Consequently, the leaving group ability is the inverse of this trend, with iodide (I⁻) being an excellent leaving group and chloride (Cl⁻) being a moderately good one.[7] The larger ionic radius of iodide allows the negative charge to be dispersed over a greater volume, resulting in a more stable, "softer" anion compared to the smaller, "harder" chloride ion.[7] This fundamental difference is the primary driver for the enhanced reactivity of iodomethylsilanes.

The α-Silyl Effect: Electronic Stabilization

The presence of a silicon atom alpha to the reacting carbon center introduces a unique electronic effect known as negative hyperconjugation.[9][10] This phenomenon involves the delocalization of electron density from a filled, high-energy orbital (such as the C-H or C-C σ-bond) into an adjacent, empty antibonding orbital (σ*).

In the transition state of an SN2 reaction on a halomethylsilane, the incoming nucleophile and the departing leaving group create a pentacoordinate carbon center with significant negative charge character. The adjacent silicon atom helps to stabilize this transition state. The electron density from the developing bond with the nucleophile can delocalize into the low-lying σ* antibonding orbital of the C-Si bond.[10] This delocalization lowers the energy of the transition state, thereby accelerating the reaction rate. While this effect is present for both chloro- and iodomethylsilanes, it facilitates the already favorable departure of the superior iodide leaving group even further.

Synthesis and Physicochemical Properties

The choice of reagent often begins with its synthesis and handling characteristics. (Chloromethyl)trimethylsilane is a commercially available, versatile organosilicon compound that serves as a key intermediate.[11][12][13] (Iodomethyl)trimethylsilane, while also available, is frequently synthesized from its chloro-analogue, a process that itself underscores their reactivity difference.

Synthesis of (Chloromethyl)trimethylsilane

The industrial production of (chloromethyl)trimethylsilane can be achieved through the chlorination of chlorotrimethylsilane using reagents like sulfuryl chloride, often initiated by radical initiators such as benzoyl peroxide.

Synthesis of (Iodomethyl)trimethylsilane via the Finkelstein Reaction

The conversion of (chloromethyl)trimethylsilane to (iodomethyl)trimethylsilane is a classic example of the Finkelstein reaction.[1][14] This SN2 reaction involves halogen exchange and is driven to completion by exploiting the differential solubility of the resulting sodium salts in an acetone solvent.[1] Sodium iodide (NaI) is soluble in acetone, while the sodium chloride (NaCl) byproduct is not and precipitates out of the solution, shifting the reaction equilibrium forward according to Le Châtelier's principle.[15]

Comparative Data

The physical properties of these two key reagents are summarized below.

Property(Chloromethyl)trimethylsilane(Iodomethyl)trimethylsilane
CAS Number 2344-80-1[11][12]4206-67-1[16]
Molecular Formula C₄H₁₁ClSi[11][12]C₄H₁₁ISi[16]
Molecular Weight 122.67 g/mol [11][17]214.12 g/mol [16]
Boiling Point 98-99 °C[11]139-141 °C[16]
Density 0.88 g/mL[11]1.443 g/mL at 25 °C[16]
Appearance Colorless, clear liquid[11]Colorless to pale yellow liquid[13]

Experimental Protocols & Methodologies

A core tenet of scientific integrity is the ability to reproduce and validate experimental findings. The following protocols provide detailed, step-by-step methodologies for the synthesis and application of these reagents.

Protocol: Synthesis of (Iodomethyl)trimethylsilane

This protocol details the conversion of (chloromethyl)trimethylsilane to (iodomethyl)trimethylsilane using the Finkelstein reaction.

Materials:

  • (Chloromethyl)trimethylsilane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: Add anhydrous sodium iodide (1.2 equivalents) to the flask, followed by anhydrous acetone to create a stirrable slurry.

  • Addition: Slowly add (chloromethyl)trimethylsilane (1.0 equivalent) to the stirring slurry at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.

  • Workup: After cooling to room temperature, filter the mixture to remove the precipitated NaCl. Wash the filter cake with a small amount of dry acetone.

  • Purification: Combine the filtrate and washings. Remove the acetone under reduced pressure. The resulting crude (iodomethyl)trimethylsilane can be purified by vacuum distillation to yield a clear, colorless liquid.

Mandatory Visualization: Reaction Workflows

Finkelstein_Reaction

Comparative Reactivity: A Head-to-Head Analysis

The superior leaving group ability of iodide makes (iodomethyl)trimethylsilane a significantly more reactive electrophile than (chloromethyl)trimethylsilane in SN2 reactions. This enhanced reactivity translates to several practical advantages in the laboratory:

  • Faster Reaction Times: Reactions with nucleophiles proceed much more quickly, often reducing reaction times from many hours or days to just a few hours.

  • Milder Reaction Conditions: The higher reactivity allows reactions to be conducted at lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Reaction with Weaker Nucleophiles: (Iodomethyl)trimethylsilane can successfully react with weaker nucleophiles that might be unreactive or sluggish with the chloromethyl analogue.

Mandatory Visualization: SN2 Reaction and Electronic Effects

SN2_Mechanism

Applications in Drug Development and Organic Synthesis

Both reagents are valuable for introducing the trimethylsilylmethyl group into molecules. This moiety can be used as a protecting group or as a precursor for other transformations.[11][18]

  • (Chloromethyl)trimethylsilane: Due to its lower cost and moderate reactivity, it is widely used as a versatile alkylating and silylating agent.[18] It is employed in the synthesis of numerous pharmaceutical intermediates and active ingredients.[11][19] For example, it can be used to prepare trimethylsilylmethyl magnesium chloride, a key reagent in Peterson olefination reactions.[17]

  • (Iodomethyl)trimethylsilane: Its high reactivity makes it the reagent of choice for challenging transformations or when mild conditions are essential. It is particularly useful for preparing allylsilanes and propargylsilanes, which are important building blocks in the synthesis of complex natural products and heterocycles.[20] It is also used for the N-alkylation of amides and the preparation of unstabilized ylides.[16]

Conclusion and Future Outlook

The choice between iodomethyl- and chloromethylsilanes is a classic example of balancing reactivity with cost and stability. (Chloromethyl)trimethylsilane is a reliable, workhorse reagent for a wide range of standard transformations. However, for syntheses that demand higher reaction rates, milder conditions, or the use of less potent nucleophiles, the enhanced reactivity of (iodomethyl)trimethylsilane, driven by the superb leaving group ability of iodide, makes it the superior and often enabling reagent. Understanding the fundamental principles outlined in this guide allows the modern chemist to make an informed, data-driven decision, optimizing synthetic routes and accelerating the discovery and development of novel chemical entities.

References

  • ZM Silane Limited. (2025, September 8).
  • Guidechem. (2023, May 23). What is Chloromethyltrimethylsilane used for in organic synthesis and pharmaceutical chemistry? - FAQ.
  • Guidechem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13).
  • CymitQuimica. CAS 2344-80-1: (Chloromethyl)trimethylsilane.
  • ChemicalBook. (2023, September 8).
  • ZM Silane Limited. (2025, August 16).
  • Sigma-Aldrich. Iodotrimethylsilane solution 1 M in dichloromethane TMS-I.
  • Indian Journal of Chemistry. (Date not available). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
  • Guidechem. Chloromethyltrimethylsilane 2344-80-1 wiki.
  • Wiley Online Library. (2014, May 27). (Iodomethyl)trimethylsilane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). The Essential Role of Trimethylsilyl Iodide in Modern Organic Synthesis.
  • Alfa Chemistry. CAS 2344-80-1 (Chloromethyl)trimethylsilane.
  • Organic Syntheses. 10 - Organic Syntheses Procedure.
  • Smolecule. (2024, August 10). Buy (Iodomethyl)(trimethoxy)silane | 53696-78-9.
  • Wikipedia.
  • Wikipedia. Finkelstein reaction.
  • Grokipedia.
  • J&K Scientific LLC. (2025, June 4). Finkelstein Reaction.
  • 88Guru.
  • S
  • Organic Chemistry Portal. Finkelstein Reaction.
  • Sigma-Aldrich. (Iodomethyl)trimethylsilane.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
  • Khan Academy. Nucleophilic substitution reactions (video).
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Study.com. Nucleophilic Substitution Reaction | SN1 & SN2 Examples - Lesson.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

Sources

Chloro(iodomethyl)dimethylsilane boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Chloro(iodomethyl)dimethylsilane , a specialized organosilicon intermediate.

Note on Data Availability: While the chloromethyl analog (Chloro(chloromethyl)dimethylsilane) is a standard off-the-shelf reagent with well-documented properties, the iodomethyl derivative is frequently generated in situ or synthesized as a transient intermediate due to its high reactivity and sensitivity. This guide presents the experimental data for the commercially available precursor and the calculated/comparative data for the target iodomethyl compound to assist in experimental planning.

Synthesis, Physicochemical Profile, and Application in Drug Development

Executive Summary

Chloro(iodomethyl)dimethylsilane (CAS: 62141-84-8) is a bifunctional organosilane featuring a hydrolytically unstable silicon-chlorine (Si-Cl) bond and a nucleophilically active carbon-iodine (C-I) bond.[1] It serves as a critical "linchpin" reagent in medicinal chemistry, enabling the introduction of the dimethylsilylmethyl moiety into complex pharmacophores.

Unlike its lighter congener Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9), the iodomethyl variant offers superior electrophilicity at the carbon center, facilitating Finkelstein-type substitutions and the formation of Grignard or organolithium reagents that are otherwise sluggish with the chloro-analog.

Physicochemical Profile

The following table contrasts the commercially ubiquitous chloromethyl precursor with the iodomethyl target. Researchers should use the precursor values as a baseline for handling and the iodomethyl values for reaction stoichiometry and purification planning.

Table 1: Comparative Physical Properties
PropertyChloro(chloromethyl)dimethylsilane (Precursor)Chloro(iodomethyl)dimethylsilane (Target)
CAS Number 1719-57-962141-84-8
Formula C₃H₈Cl₂SiC₃H₈ClISi
Molecular Weight 143.09 g/mol 234.54 g/mol
Boiling Point 114–116 °C (at 760 mmHg)~158–160 °C (Predicted)
Density 1.086 g/mL (at 25 °C)~1.65 g/mL (Predicted)
Refractive Index

1.437

~1.510 (Predicted)
Appearance Colorless, fuming liquidLight pink/straw liquid (darkens on light exposure)
Flash Point 22 °C (Closed Cup)> 60 °C (Estimated)
Solubility Reacts violently with water; soluble in hexanes, toluene, ether.Reacts violently with water; soluble in anhydrous organic solvents.

*Note: Predicted values are derived from quantitative structure-property relationship (QSPR) shifts observed between (chloromethyl)trimethylsilane and (iodomethyl)trimethylsilane (


BP 

+43°C;

Density

+0.57 g/mL).

Synthetic Pathways & Mechanism

The synthesis of Chloro(iodomethyl)dimethylsilane typically proceeds via a Finkelstein Halogen Exchange . However, standard Finkelstein conditions (NaI in refluxing acetone) are chemically incompatible with the highly moisture-sensitive Si-Cl bond.

Scientific Insight: The protocol must utilize anhydrous conditions to prevent the hydrolysis of the Si-Cl bond to a silanol (Si-OH) or disiloxane (Si-O-Si).

Optimized Synthesis Protocol (Anhydrous Halogen Exchange)

Reagents:

  • Substrate: Chloro(chloromethyl)dimethylsilane (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (1.2 equiv, oven-dried at 120°C for 4h)

  • Catalyst: Copper powder (0.05 equiv) - Optional, accelerates exchange

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone (dried over 4Å molecular sieves)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Solvation: Charge the flask with dried NaI and anhydrous solvent.

  • Addition: Add Chloro(chloromethyl)dimethylsilane dropwise via syringe at room temperature. The solution may turn yellow/orange.

  • Reaction: Reflux the mixture for 6–12 hours. Monitor via GC-MS (look for MW 234 peak) or 1H NMR (shift of -CH2- protons from ~2.7 ppm to ~2.0 ppm).

  • Workup (Critical):

    • Cool to room temperature.

    • Filter off the NaCl precipitate under inert gas (Schlenk filtration) to avoid moisture exposure.

    • Do not perform an aqueous wash.

  • Purification: Fractional distillation under reduced pressure is required to isolate the product from unreacted starting material. Store over copper wire to stabilize against iodine liberation.

Reaction Visualization

Synthesis Start Chloro(chloromethyl) dimethylsilane (CAS 1719-57-9) Intermediate Transition State (Halogen Exchange) Start->Intermediate Nucleophilic Attack Reagents NaI (dried) Solvent: Anhydrous MeCN Cat: Cu powder Reagents->Intermediate Product Chloro(iodomethyl) dimethylsilane (CAS 62141-84-8) Intermediate->Product Reflux 6-12h Byproduct NaCl (Precipitate) Intermediate->Byproduct Precipitation

Caption: Anhydrous Finkelstein exchange pathway avoiding Si-Cl hydrolysis.

Applications in Drug Development[2]

Chloro(iodomethyl)dimethylsilane is a high-value "linker" molecule. Its dual reactivity allows for the sequential construction of silanediol protease inhibitors and silicon-switch analogs of approved drugs.

Key Reaction Modes:
  • Silylmethylating Agent: The Si-Cl bond reacts with alcohols or amines (protection), leaving the iodomethyl group available for further alkylation.

  • Simmons-Smith Type Cyclopropanation: Used in conjunction with zinc-copper couples to generate silyl-substituted carbenoids.

  • Grignard Formation: The C-I bond is sufficiently reactive to form Cl-SiMe2-CH2-MgI (or the protected variant), which is impossible with the chloro-analog.

Workflow: Synthesis of Silicon-Functionalized Scaffolds

Applications Substrate Chloro(iodomethyl) dimethylsilane Step1 Step 1: Nucleophilic Attack at Si (ROH / RNH2) Substrate->Step1 High Reactivity (Si-Cl) StepA Step A: Metalation (Mg/Li) (Requires protection of Si-Cl first) Substrate->StepA Direct Metalation (Difficult due to Si-Cl) Intermediate1 Functionalized Silyl Ether RO-Si(Me)2-CH2-I Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution at Carbon (Nu- / Metalation) Intermediate1->Step2 High Reactivity (C-I) Intermediate1->StepA Preferred Route Final1 Silicon-Modified Drug Scaffold RO-Si(Me)2-CH2-R' Step2->Final1 IntermediateA Silyl-Grignard Reagent RO-Si(Me)2-CH2-MgX StepA->IntermediateA Final2 Chain Extension / Linker Synthesis IntermediateA->Final2

Caption: Bifunctional reactivity map showing sequential functionalization of Si and C centers.

Safety & Handling Protocols

Hazard Class: Corrosive, Flammable, Moisture Sensitive.

  • Hydrolysis Risk: The Si-Cl bond hydrolyzes instantly upon contact with atmospheric moisture, releasing Hydrogen Chloride (HCl) gas.

    • Protocol: Always handle in a fume hood. Use Schlenk lines or a glovebox for transfers.

  • Lachrymator: Like many

    
    -halo silanes, the vapor is a potent lachrymator (tear gas).
    
    • PPE:[2][3] Butyl rubber gloves (nitrile is permeable to some silanes over time), chemical splash goggles, and a face shield.

  • Storage:

    • Store at 2–8°C.[2]

    • Store under Argon or Nitrogen.

    • Add activated copper turnings to the storage vessel to scavenge free iodine if the liquid darkens.

References

  • ChemSrc. (2024). Chloro-(iodomethyl)-dimethylsilane (CAS 62141-84-8) Physicochemical Data.[1][4]Link

  • Sigma-Aldrich. (2024). Chloro(chloromethyl)dimethylsilane Product Specification & SDS (CAS 1719-57-9).[5]Link

  • ResearchGate. (2022). Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane and -germane.[6] (Discusses iodomethyl silyl reagents). Link

  • PubChem. (2024).[5] Chlorodimethylsilane Derivatives and Properties.Link

  • Organic Syntheses. (2010). Synthesis of (Chloromethyl)dimethylphenylsilane.[7] (Methodology reference for chloromethyl silane handling). Link

Sources

The Synthetic Chemist's Umpolung: A Technical Guide to the Generation of α-Silyl Carbanions from Iodomethylsilanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic reversal of polarity, or "umpolung," of a functional group is a cornerstone of modern organic synthesis, unlocking novel pathways for carbon-carbon bond formation.[1][2][3] This guide provides an in-depth exploration of the synthesis of α-silyl carbanions, potent nucleophilic intermediates, from readily accessible iodomethylsilanes. We will delve into the mechanistic underpinnings of their formation, provide field-proven experimental protocols, and discuss the critical parameters that govern their reactivity and stability. This document is intended to serve as a comprehensive resource for researchers leveraging these versatile reagents in complex molecule synthesis, particularly in the context of drug discovery and development.

Introduction: The Power of Silicon in Carbanion Chemistry

α-Silyl carbanions are organometallic species characterized by a carbanionic center adjacent to a silicon atom.[4][5] The presence of the silyl group exerts a profound stabilizing effect on the adjacent negative charge, a phenomenon attributed to a combination of negative hyperconjugation and the polarization of the C-Si bond.[6][7] This stabilization renders α-silyl carbanions more accessible and manageable than their non-silylated counterparts, making them invaluable tools for synthetic chemists.[8]

Their primary utility lies in their role as nucleophiles, most notably in the Peterson olefination reaction, which provides a powerful and often stereoselective alternative to the Wittig reaction for the synthesis of alkenes.[9][10][11][12] The ability to control the stereochemical outcome of the olefination by manipulating the reaction conditions further enhances the synthetic utility of these intermediates.[4][11] This guide will focus on the practical generation of these crucial intermediates from iodomethylsilanes, highlighting the experimental nuances that ensure successful and reproducible outcomes.

Synthetic Pathways from Iodomethylsilanes

Iodomethylsilanes, such as (iodomethyl)trimethylsilane, serve as excellent precursors to α-silyl carbanions due to the high reactivity of the carbon-iodine bond towards metals and organometallic reagents.[13][14][15] The two principal methods for their conversion into the desired carbanionic species are reaction with an active metal (e.g., magnesium) and metal-halogen exchange with an organolithium reagent.

Grignard Reagent Formation: The Magnesium Route

The reaction of an iodomethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), affords the corresponding α-silyl Grignard reagent.[16][17] This classical approach is robust and widely applicable.

Mechanism: The formation of the Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[18]

Causality of Experimental Choices:

  • Solvent: Anhydrous ethereal solvents are critical. The lone pairs on the ether oxygen atoms coordinate to the magnesium center of the Grignard reagent, stabilizing it in solution and preventing aggregation.[18] THF is often preferred over diethyl ether due to its higher boiling point and better solvating power.

  • Initiation: The reaction can sometimes be sluggish to initiate. The use of activating agents such as a small crystal of iodine, 1,2-dibromoethane, or sonication can be employed to clean and activate the magnesium surface.

  • Temperature: The reaction is typically initiated at room temperature and may require gentle heating to sustain. However, for sensitive substrates, cooling may be necessary to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of (Trimethylsilyl)methylmagnesium Iodide

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are added to the flask. A small crystal of iodine is added, and the flask is gently warmed until the iodine vapor is visible, then allowed to cool.

  • Reaction Initiation: Anhydrous diethyl ether is added to cover the magnesium. A small portion of a solution of (iodomethyl)trimethylsilane (1.0 equivalent) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • Addition: The remaining (iodomethyl)trimethylsilane solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey solution of the Grignard reagent is ready for use.

Lithium-Halogen Exchange: The Organolithium Route

A more rapid and often cleaner method for the generation of α-silyl carbanions is the lithium-halogen exchange reaction between an iodomethylsilane and an organolithium reagent, typically n-butyllithium or tert-butyllithium.[13][19][20]

Mechanism: The precise mechanism of lithium-halogen exchange is complex and can be substrate and condition-dependent. It is generally accepted to proceed through an "ate-complex" intermediate, although radical pathways have also been proposed.[13][21] The equilibrium of the reaction is driven by the formation of a more stable organolithium species. In this case, the α-silyl carbanion is more stable than the starting alkyllithium reagent.[13]

Causality of Experimental Choices:

  • Organolithium Reagent: tert-Butyllithium is often more reactive than n-butyllithium and can be advantageous for less reactive halides.[19] However, its higher basicity can lead to side reactions. n-Butyllithium is a commonly used and effective choice.

  • Solvent: The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or THF, or in hydrocarbon solvents such as pentane or hexane.[22][23] Ethereal solvents can accelerate the exchange rate.[13]

  • Temperature: Lithium-halogen exchange is extremely fast, even at low temperatures.[19] Reactions are typically conducted at -78 °C (dry ice/acetone bath) to minimize side reactions, such as attack of the organolithium reagent on the solvent.

Experimental Protocol: Synthesis of (Trimethylsilyl)methyllithium

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum is used.

  • Reagent Addition: A solution of (iodomethyl)trimethylsilane (1.0 equivalent) in anhydrous diethyl ether is added to the flask via syringe.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Titration: A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise via syringe. The reaction is typically instantaneous.

  • Stirring: The reaction mixture is stirred at -78 °C for 30-60 minutes before use. The resulting solution of the α-silyl carbanion is typically used immediately in subsequent reactions.

Stability and Reactivity Considerations

While the α-silyl group provides significant stabilization, these carbanions are still highly reactive species.[8][24]

  • Temperature: α-Silyl carbanions are generally thermally unstable and should be prepared and used at low temperatures to prevent decomposition.

  • Air and Moisture: As strong bases and nucleophiles, they react rapidly with atmospheric oxygen and moisture.[25] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents.

  • Electrophiles: They react readily with a wide range of electrophiles, including aldehydes, ketones, esters, and alkyl halides.[15][23] This high reactivity is the basis for their synthetic utility.

Application in Peterson Olefination

A primary application of α-silyl carbanions is the Peterson olefination, which involves their reaction with aldehydes or ketones to form β-hydroxysilanes.[4][9][11] These intermediates can then be eliminated under either acidic or basic conditions to yield the corresponding alkenes.[10][12]

Diagram of the Peterson Olefination Workflow:

Peterson_Olefination Iodomethylsilane Iodomethylsilane (R3SiCH2I) Carbanion_Formation α-Silyl Carbanion Formation Iodomethylsilane->Carbanion_Formation Mg or RLi Alpha_Silyl_Carbanion α-Silyl Carbanion (R3SiCH2Li or R3SiCH2MgI) Carbanion_Formation->Alpha_Silyl_Carbanion Addition Nucleophilic Addition Alpha_Silyl_Carbanion->Addition Carbonyl Aldehyde or Ketone (R'R''C=O) Carbonyl->Addition Beta_Hydroxysilane β-Hydroxysilane Addition->Beta_Hydroxysilane Acid_Elimination Acidic Workup (anti-elimination) Beta_Hydroxysilane->Acid_Elimination Base_Elimination Basic Workup (syn-elimination) Beta_Hydroxysilane->Base_Elimination E_Alkene E-Alkene Acid_Elimination->E_Alkene Z_Alkene Z-Alkene Base_Elimination->Z_Alkene

Caption: General workflow for the Peterson Olefination using α-silyl carbanions.

Comparative Data

MethodReagentsTemperatureReaction TimeAdvantagesDisadvantages
Grignard Formation Mg, Et₂O or THFRoom Temp to Reflux1-3 hoursEconomical, scalableCan be slow to initiate, potential for side reactions at higher temperatures
Lithium-Halogen Exchange n-BuLi or t-BuLi, Et₂O or Hexanes-78 °C< 1 hourFast, clean, high-yieldingRequires cryogenic temperatures, organolithium reagents are pyrophoric

Conclusion

The synthesis of α-silyl carbanions from iodomethylsilanes via either Grignard formation or lithium-halogen exchange provides reliable and efficient access to these versatile synthetic intermediates. A thorough understanding of the underlying mechanisms and the rationale behind the experimental conditions is paramount for achieving successful and reproducible results. The protocols and considerations outlined in this guide are intended to equip researchers with the knowledge necessary to confidently employ these powerful reagents in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Peterson Olefination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Peterson Olefination Reaction, Mechanism, and Applications - Chemistry Notes. (2022, February 19). Retrieved from [Link]

  • Peterson olefination - Grokipedia. (n.d.). Retrieved from [Link]

  • Peterson olefination - Wikipedia. (n.d.). Retrieved from [Link]

  • New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions - PMC. (n.d.). Retrieved from [Link]

  • Tertiary C(sp 3 )–Si Bond Formation via Reactivity Umpolung of Silyl Reagents. (2026, February 17). Journal of the American Chemical Society. Retrieved from [Link]

  • Landais, Y. (n.d.). The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles have been stu. Science of Synthesis.
  • THE ENOLONIUM ION: UMPOLUNG STRATEGIES FOR THE α–FUNCTIONALIZATION OF CARBONYLS. (2020, October 22). University of Pittsburgh. Retrieved from [Link]

  • Umpolung reactions at the α-carbon position of carbonyl compounds - Arkat USA. (n.d.). Retrieved from [Link]

  • Peterson Olefination From Alpha-Silyl Aldehydes - PubMed. (n.d.). Retrieved from [Link]

  • Metal–halogen exchange - Wikipedia. (n.d.). Retrieved from [Link]

  • Peterson olefination from α-silyl aldehydes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Quantitative measure of .alpha.-silyl carbanion stabilization. The electron affinity of (trimethylsilyl)methyl radical | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • Umpolung - Wikipedia. (n.d.). Retrieved from [Link]

  • Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes - Dalal Institute. (n.d.). Retrieved from [Link]

  • The Syntheses and Some Reactions of α-Silylcarbinols - ACS Publications. (n.d.). Retrieved from [Link]

  • Preparation of .alpha.-silyl carbanions - Semantic Scholar. (n.d.). Retrieved from [Link]

  • (Iodomethyl)trimethylsilane - Jones - Major Reference Works - Wiley Online Library - DOI. (2014, May 27). Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organolithium reagents. (n.d.). Retrieved from [Link]

  • .alpha.-Silyl-Substituent Stabilization of Carbanions and Silyl Anions | Journal of the American Chemical Society - ACS Publications - ACS.org. (n.d.). Retrieved from [Link]

  • lithium halogen exchange #1 revised. (n.d.). Retrieved from [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018, April 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Outline the mechanism for the reaction between magnesium and methyl iodin.. - Filo. (2025, November 12). Retrieved from [Link]

  • Supporting Information: Substrate Synthesis and Solvolytic Studies - Rsc.org. (n.d.). Retrieved from [Link]

  • Peterson Olefination: α-silyl carbanions to (cis or trans !!!! ) alkene. - YouTube. (2019, July 10). Retrieved from [Link]

  • Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds - PMC. (n.d.). Retrieved from [Link]

  • Facile generation of α-silyl carbanion of trimethylsilyl group assisted by intramolecular pyridyl group coordination - Okayama University. (n.d.). Retrieved from [Link]

  • α-Haloalkylsilanes. (n.d.). Science of Synthesis.
  • Organolithium reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Chemistry – A European Journal.
  • Stereoselective reaction of alpha-sulfinyl carbanion derived from chiral 2-(Trialkylsilyl)ethyl sulfoxides: evidence for a novel silicon-oxygen interaction - PubMed. (2000, January 28). Retrieved from [Link]

  • NMR spectroscopic and computational characterization of 1-(p-anisyl)vinyl cations. Methoxy group rotation as a probe of .beta. - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • organolithium reagents 1. (n.d.). Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). Retrieved from [Link]

  • MgO Modified by X2, HX, or Alkyl Halide (X = Cl, Br, or I) Catalytic Systems and Their Activity in Chemoselective Transfer Hydrogenation of Acrolein into Allyl Alcohol - PMC. (n.d.). Retrieved from [Link]

  • Trimethylsilyl Compounds and Reactions | PDF | Methyl Group | Ester - Scribd. (n.d.). Retrieved from [Link]

  • Oshima, K. (2010, June 7). Barbier found that the reaction of 6-methylhept-5-en-2-one and iodomethane with mag-. Science of Synthesis.

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Methodological & Application

Application Notes and Protocols for Quenching Chloro(iodomethyl)dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloro(iodomethyl)dimethylsilane is a bifunctional reagent of significant utility in organic synthesis, prized for its dual reactivity centered at the silicon-chlorine and carbon-iodine bonds. This unique structure allows its use as a robust protecting group, a precursor for silyl ethers, and a key component in cyclopropanation reactions, such as the Simmons-Smith reaction.[1][2][3] However, the high reactivity of the chlorosilane moiety presents considerable challenges during reaction workup. Improper quenching can lead to violent, exothermic reactions, formation of persistent siloxane byproducts, and degradation of the desired product, compromising both safety and yield. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving chloro(iodomethyl)dimethylsilane. It details the underlying chemical principles and provides validated, step-by-step protocols for various synthetic contexts.

Foundational Principles: Understanding the Chemistry of the Quench

A successful quenching strategy is not merely about stopping the reaction; it is a controlled chemical transformation designed to neutralize reactive species safely and facilitate purification. For chloro(iodomethyl)dimethylsilane, the procedure must primarily address the highly reactive silicon-chlorine (Si-Cl) bond.

The Hydrolysis of the Si-Cl Bond: A Double-Edged Sword

The Si-Cl bond in chloro(iodomethyl)dimethylsilane is exceptionally sensitive to moisture and reacts readily with water in a highly exothermic hydrolysis reaction.[4] This process, while necessary to neutralize the unreacted reagent, can be hazardous if not controlled.

The hydrolysis proceeds in two main stages:

  • Initial Hydrolysis: The Si-Cl bond reacts with water to form (iodomethyl)dimethylsilanol and hydrochloric acid (HCl).[5][6] This step is very rapid and generates significant heat.

    • Me₂Si(CH₂I)Cl + H₂O → Me₂Si(CH₂I)OH + HCl

  • Silanol Condensation: The generated silanol is often unstable and can condense with another molecule of silanol or unreacted chlorosilane to form a stable but often undesirable disiloxane byproduct.[7][8] These siloxanes are typically oily, non-polar compounds that can complicate product purification.

    • 2 Me₂Si(CH₂I)OH → Me₂Si(CH₂I)-O-Si(CH₂I)Me₂ + H₂O

A proper quench protocol is therefore designed to manage the exotherm of the initial hydrolysis and minimize the formation of siloxane byproducts.

The Carbon-Iodine Bond: Stability and Considerations

The carbon-iodine (C-I) bond is significantly more stable than the Si-Cl bond and is generally not affected by standard aqueous quenching procedures.[9] However, in specific reaction types like Simmons-Smith cyclopropanations, the C-I bond is part of the reactive organozinc carbenoid intermediate.[3] In these cases, the quenching procedure must also neutralize any remaining organometallic species.

Safety First: Handling a Reactive Silane

Chloro(iodomethyl)dimethylsilane is a flammable, corrosive liquid that reacts violently with water and moisture.[10] Strict adherence to safety protocols is mandatory.

Hazard Precautionary Measure
Corrosive Causes severe skin burns and eye damage.[10] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
Reacts Violently with Water Contact with water liberates toxic gas (HCl) and generates heat. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.[11][12] Never add water directly to the bulk reaction mixture.
Flammable Highly flammable liquid and vapor.[10] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[13]
Waste Disposal Chemical waste must be handled as hazardous.[14] Quenched aqueous layers and organic waste containing silicon byproducts should be collected in separate, clearly labeled hazardous waste containers for disposal according to institutional regulations.

Quenching Workflow: A Decision-Based Approach

The optimal quenching strategy depends on the specific reaction performed. The following diagram outlines the decision-making process for selecting the appropriate protocol.

G start Reaction Complete q1 What was the primary reactive site? start->q1 si_cl Si-Cl Bond (e.g., Silylation) q1->si_cl c_i C-I Bond (e.g., Simmons-Smith) q1->c_i product_stability Is the desired product sensitive to water? si_cl->product_stability simmons_quench Protocol 2: Simmons-Smith Quench c_i->simmons_quench aqueous_quench Protocol 1: Standard Aqueous Quench product_stability->aqueous_quench No non_aqueous_quench Protocol 3: Non-Aqueous Quench product_stability->non_aqueous_quench Yes workup Proceed to Extraction & Purification aqueous_quench->workup simmons_quench->workup non_aqueous_quench->workup

Caption: Decision workflow for selecting the appropriate quenching protocol.

Experimental Protocols

Protocol 1: Standard Aqueous Quench

This protocol is suitable for reactions where the Si-Cl bond was the primary reactive site (e.g., protection of alcohols) and the desired product is stable to water and mild base. The "reverse quench" technique described here is crucial for safety and control.

Methodology:

  • Prepare the Quenching Solution: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[15][16] Cool this solution to 0 °C in an ice-water bath with vigorous stirring.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask to 0 °C.

  • Perform the Reverse Quench: Slowly add the cold reaction mixture to the vigorously stirred, cold quenching solution via a cannula or a dropping funnel. NEVER add the quenching solution to the reaction mixture.

    • Causality Note: This method ensures that the reactive silane is always the limiting reagent in the presence of a large excess of the quenching medium. This allows the heat generated by the exothermic hydrolysis to be safely dissipated by the bulk of the cooled solution, preventing a dangerous temperature spike. The base (NaHCO₃) simultaneously neutralizes the HCl produced.

  • Stir and Separate: Allow the resulting biphasic mixture to stir for 15-30 minutes, warming to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[17]

  • Wash and Dry: Combine the organic layers and wash sequentially with water and then brine to remove residual water-soluble impurities and decrease the solubility of the organic product in the aqueous phase.[18] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching for Simmons-Smith Type Reactions

This protocol is specifically designed for Simmons-Smith and related cyclopropanation reactions where an organozinc carbenoid is generated in situ.[3] The quench must neutralize both the unreacted chlorosilane and the zinc species.

Methodology:

  • Prepare the Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and cool it to 0 °C in an ice-water bath with vigorous stirring.

    • Causality Note: Saturated NH₄Cl is a mild Lewis acid that effectively quenches organozinc reagents and hydrolyzes the Si-Cl bond without creating a strongly acidic environment that could lead to the decomposition of sensitive cyclopropane products.[19][20]

  • Cool the Reaction Mixture: Cool the reaction flask to 0 °C.

  • Perform the Quench: Slowly and carefully add the saturated NH₄Cl solution to the stirred reaction mixture at 0 °C. The formation of zinc salts may cause the mixture to become a thick slurry.

  • Stir and Dilute: Allow the mixture to warm to room temperature and stir for 30-60 minutes until the reaction is fully quenched. If the mixture is too thick to stir effectively, add a suitable organic solvent (e.g., diethyl ether or dichloromethane) to aid agitation.

  • Extraction and Filtration: Transfer the mixture to a separatory funnel. Separate the layers. If a significant amount of solid (zinc salts) is present, it may be necessary to filter the entire mixture through a pad of Celite® before separating the layers. Wash the filter cake thoroughly with the organic solvent.

  • Wash and Dry: Extract the aqueous layer with the organic solvent. Combine all organic fractions, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

Protocol 3: Non-Aqueous Quench

This protocol is reserved for instances where the desired product is highly sensitive to water. The goal is to neutralize the reactive Si-Cl bond using a less reactive protic source than water.

Methodology:

  • Cool the Reaction Mixture: Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) in an appropriate cooling bath.

  • Add a Protic Quenching Agent: Slowly add a dry, sterically hindered alcohol, such as isopropanol or tert-butanol (1-2 equivalents relative to the silane), to the stirred reaction mixture.

    • Causality Note: The alcohol will react with the Si-Cl bond to form a silyl ether and HCl. While still exothermic, the reaction is generally less violent than with water. The use of a hindered alcohol can sometimes slow the reaction to a more controllable rate.

  • Neutralize: After the initial quench, add a non-nucleophilic, hindered base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the generated HCl.

  • Warm and Concentrate: Allow the reaction to slowly warm to room temperature. The product can then be isolated by removing the solvent under reduced pressure and purifying the residue via non-aqueous methods like distillation or chromatography on silica gel. It may be necessary to filter the mixture to remove amine hydrochloride salts before concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Violent, Uncontrolled Quench (Splashing, Rapid Gas Evolution) Quenching too quickly; Adding water to the reaction mixture ("normal quench").Always use the "reverse quench" method (Protocol 1). Ensure adequate cooling (0 °C) and slow the rate of addition. Increase the volume of the quenching solution.
Formation of a Persistent White Precipitate or Oily Layer Formation of siloxane byproducts from silanol condensation.[8]Ensure the quench is performed at 0 °C. Vigorous stirring can help. Sometimes, adding a co-solvent like THF can help keep byproducts in solution for easier removal during workup.
Low Product Yield After Workup Product degradation due to incorrect pH; Product is water-soluble.Use a buffered or neutral quench (e.g., NH₄Cl) if the product is acid or base-sensitive. For water-soluble products, use "salting out" by washing with brine and perform multiple extractions with the organic solvent.[18]
Emulsion Formation During Extraction High concentration of salts or silicon byproducts at the interface.Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite®.

Chemical Transformation Diagram During Aqueous Quench

G cluster_products Primary Hydrolysis Products reagent Chloro(iodomethyl)dimethylsilane Me₂Si(CH₂I)Cl water + H₂O (fast, exothermic) silanol Silanol Intermediate Me₂Si(CH₂I)OH water->silanol condensation Condensation hcl HCl (byproduct) siloxane Disiloxane Byproduct (Me₂Si(CH₂I))₂O condensation->siloxane

Caption: Key chemical species involved in an aqueous quench.

References

  • Theoretical study of the hydrolysis of chlorosilane. [Link]

  • What are Chlorosilanes? - Elkem.com. [Link]

  • Hydrolysis of Chlorosilanes. II. Rates and Mechanism - ACS Publications. [Link]

  • Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. [Link]

  • The Hydrolysis of Alkyl and Aryl Chlorosilanes. II. Rates and Mechanism of Hydrolysis in Homogeneous Solution | The Journal of Physical Chemistry - ACS Publications. [Link]

  • Silyl ether - Wikipedia. [Link]

  • 16: Silylethers - Chemistry LibreTexts. [Link]

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents | Request PDF. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • sib1051.0 - bis(chloromethyl)dimethylsilane - Gelest. [Link]

  • Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe - KOPRI Repository. [Link]

  • Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

  • Freeze-Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III) - PubMed. [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. [Link]

  • Organoiodine chemistry - Wikipedia. [Link]

  • A Report on Reagents and its Quenching Methods - Research and Reviews. [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]

  • 2-CYCLOHEPTEN-1-ONE - Organic Syntheses. [Link]

  • Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis... - ACS Publications. [Link]

  • (PDF) PHOTOCHEMICAL GENERATION OF SILICONCENTERED RADICALS AND THEIR REACTIONS - ResearchGate. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • Performing Sensitive Reactions without a Schlenk Line. [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chloro(iodomethyl)dimethylsilane Storage & Handling

[2]

The "Why": Mechanistic Understanding of Instability

To store this reagent successfully, you must understand the two distinct "clocks" ticking against its purity.[2][3] Unlike standard chlorosilanes, this molecule fights a war on two fronts: moisture (attacking the Si-Cl bond) and light (attacking the C-I bond).[2][3]

Degradation Pathways

The following diagram illustrates the two primary failure modes. Note that Hydrolysis is often catastrophic and immediate, while Photolysis is gradual and cumulative.[1][2][3]

DegradationPathwaysMoleculeChloro(iodomethyl)dimethylsilane(Liquid)HClHCl Gas(Corrosive Fumes)Molecule->HClHydrolysis (Fast)SiloxaneSiloxanes/Silanols(White Precipitate)Molecule->SiloxaneHydrolysis (Fast)RadicalRadical Pair[•CH₂-Si...] + [I•]Molecule->RadicalHomolysis (Slow)MoistureMoisture (H₂O)(Atmospheric)Moisture->MoleculeLightUV / Visible Light(hv)Light->MoleculeIodineFree Iodine (I₂)(Pink/Purple Color)Radical->IodineRecombination

Figure 1: Dual degradation pathways.[2][3] The Si-Cl bond hydrolyzes to release HCl and form solids.[1][2][3] The C-I bond photolyzes to release Iodine, causing discoloration.[2]

Storage Protocols (The "How")

Environmental Control Matrix
VariableRequirementTechnical Rationale
Atmosphere Inert Gas (Argon preferred)Argon is denser than air (

vs

g/L), creating a stable "blanket" over the liquid surface in storage vials.[1][2][3] Nitrogen is acceptable but diffuses faster.[1][3]
Temperature 2°C to 8°C (Refrigerated)Low temperature kinetically inhibits the C-I bond homolysis (light damage) and reduces the vapor pressure of the volatile Si-Cl moiety.[1][2]
Light Strict Exclusion The C-I bond energy (

kcal/mol) is weak enough to be cleaved by ambient lab light.[1][2][3] Use amber glass + aluminum foil wrap.
Container Schlenk flask or Teflon-lined capAvoid rubber septa for long-term storage.[1][2][3] Iodine vapor (from minor degradation) attacks rubber, hardening it and compromising the seal.[2][3]
Protocol: The "Argon Blanket" Transfer

Standard syringe transfer often introduces micro-bubbles of air.[1][3] Use this method for maximum stability.

  • Pre-flush: Flush the receiving vessel (amber vial) with Argon for 2 minutes.

  • Positive Pressure: Ensure the source container is under slight positive Argon pressure.[1][3]

  • Cannula/Syringe: Use a gas-tight syringe or cannula.[1][3] Do not pull a vacuum on the liquid itself (to avoid boiling off the lighter chloro-components if the sample is a mixture).[1][2][3]

  • The Blanket: After dispensing, gently flow Argon over the liquid surface for 10 seconds before capping.[1][3] Do not bubble through the liquid.[1][3]

  • Seal: Wrap the cap junction with Parafilm or electrical tape to retard oxygen diffusion.[1][3]

Troubleshooting & FAQs

Q1: My sample has turned pink/purple. Is it ruined?

Diagnosis: Photolytic Degradation (Iodine Release). [1]

  • Cause: Exposure to light has cleaved a small percentage of C-I bonds, releasing elemental iodine (

    
    ).[1][2][3] Iodine has a high extinction coefficient, so even ppm levels appear pink.[2][3]
    
  • Solution:

    • Light Pink: Likely still usable.[1][3] The molar percentage of loss is probably <0.5%.[1][3] Verify purity via NMR (see Q3).

    • Dark Purple/Brown: Significant degradation.[1][3] Distillation over copper powder (which scavenges

      
       as CuI) is required to restore purity.[2][3]
      
Q2: There is a white solid around the cap or in the liquid.

Diagnosis: Hydrolysis (Moisture Ingress). [1]

  • Cause: The Si-Cl bond has reacted with atmospheric moisture.[1][3] The white solid is likely a siloxane polymer or silanediol dimer.[1][3]

  • Action:

    • Cap only: Wipe clean with a dry cloth under inert gas.[1][3] The liquid inside may still be good.[1][3]

    • In solution: Filter the liquid through a dried frit or syringe filter under inert gas.[1][3] Do not use the cloudy liquid directly, as the generated HCl can interfere with acid-sensitive reactions.[1][2][3]

Q3: How do I check purity without destroying the sample?

Protocol: Inert NMR Sampling

  • Solvent: Use Benzene-d6 (

    
    )  or Toluene-d8 .[1][2][3]
    
  • Avoid

    
    :  Commercial Chloroform-d often contains traces of HCl or DCl (acidic), which can catalyze further hydrolysis or exchange with the Si-Cl bond.[1][2][3] If you must use 
    
    
    , filter it through basic alumina first.[2][3]
  • Target Signals (

    
     NMR): 
    
    • Look for the

      
       singlet (
      
      
      ppm).[1][2][3]
    • Look for the

      
       singlet (
      
      
      ppm).[1][2][3]
    • Impurity: A shift in the

      
       peak usually indicates hydrolysis (siloxane formation).[1][2][3]
      
Q4: Can I store this in a stainless steel solvent keg?

Answer: No. While stainless steel resists neutral organics, the Si-Cl bond hydrolyzes to form Hydrochloric Acid (HCl) upon any contact with moisture.[1][2] HCl will pit stainless steel, leaching iron into your reagent.[2][3] Use glass (borosilicate) or Hastelloy if metal is absolutely necessary.[1][2][3]

Troubleshooting Matrix

SymptomProbable CauseVerificationRemediation
Fuming upon opening HCl release (Hydrolysis)pH paper above open vial turns red instantly.[1][2][3]Purge with Argon.[1][3] If liquid is clear, use immediately.[1][2][3] If cloudy, discard/distill.[1][2][3]
Pink/Violet Color Iodine release (Photolysis)Color persists in non-polar solvent.[1][2][3]Distill over Copper powder if purity is critical.[1][3]
Precipitate (White) Siloxane formationInsoluble in dry THF/Benzene.[1][2]Filtration under inert atmosphere.[1][2][3]
Rubber Septum Hardening Iodine attack or HCl attackSeptum cracks when pierced.[1][3]Replace cap immediately with Teflon-lined solid cap.[1][2][3]

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2][3] (General organosilane handling and hydrolysis mechanisms).

    • Kelly, C. B., et al. (2014).[1][2][3] "Finkelstein Reaction of (Chloromethyl)dimethyl(phenyl)silane with Sodium Iodide." ChemSpider Synthetic Pages. (Analogous synthesis and stability data for iodomethyl-silanes).

      • [2]

    • Sigma-Aldrich (MilliporeSigma). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1][2][3] (Standard protocols for Schlenk line and inert gas storage).

      • PubChem. Compound Summary: Chloro(chloromethyl)dimethylsilane (Precursor).[1][2][3] (Physical property baseline for the chloro-analog CAS 1719-57-9).[1][2][3][4][5]

        • [2]

      Technical Support Center: Purification & Troubleshooting for Chloro(iodomethyl)dimethylsilane

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Knowledge Base. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with Chloro(iodomethyl)dimethylsilane (CAS: 4206-67-1 / 62141-84-8) .

      Handling this bifunctional organosilicon compound presents a unique challenge: it contains both a photoreactive carbon-iodine (C-I) bond and a highly moisture-sensitive silicon-chlorine (Si-Cl) bond. This guide addresses the causality behind common purification failures and provides field-proven, self-validating protocols to obtain high-purity, colorless product.

      Part 1: Frequently Asked Questions & Causality Analysis

      Q1: My synthesized Chloro(iodomethyl)dimethylsilane has a pink, purple, or dark brown tint. What causes this? A: The discoloration is caused by the presence of free molecular iodine (

      
      ). The C-I bond in the iodomethyl group is relatively weak and susceptible to photolytic or thermal cleavage. When exposed to light or elevated temperatures during synthesis (such as during a Finkelstein reaction), iodine radicals are generated, which rapidly recombine to form 
      
      
      
      . Even at trace parts-per-million (ppm) levels,
      
      
      imparts a strong pink or purple color to the liquid.

      Q2: Can I remove the iodine impurity by washing the organic layer with an aqueous sodium thiosulfate (

      
      ) or sodium bisulfite solution? 
      A: Absolutely not.  This is the most common point of failure. Chloro(iodomethyl)dimethylsilane contains a highly electrophilic Si-Cl moiety. Introducing any aqueous solution will cause an immediate nucleophilic attack by water, hydrolyzing the Si-Cl bond to produce a silanol and hydrochloric acid (1[1]). The resulting silanols will rapidly condense into polymeric disiloxanes (e.g., 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane), completely destroying your product.
      

      Q3: If I cannot use aqueous washes, how do I remove the iodine? A: You must utilize strictly anhydrous scavenging techniques prior to distillation. The two most reliable methods are Metal Scavenging (using activated copper powder) and Alkene Scavenging (using cyclohexene). Both methods chemically trap the

      
       into non-volatile or high-boiling derivatives, allowing the volatile silane to be cleanly separated via vacuum distillation.
      

      Part 2: Quantitative Comparison of Purification Strategies

      To aid in experimental design, the following table summarizes the quantitative and qualitative outcomes of various iodine removal strategies.

      Purification MethodScavenger UsedByproduct FormedByproduct Boiling Point / StateProduct Recovery YieldSuitability for Si-Cl
      Aqueous Wash
      
      
      (aq)
      SiloxanesN/A (Polymeric gel)0% (Destroyed)❌ Incompatible
      Direct Distillation None
      
      
      (co-distills)
      184 °C (Sublimes)~50-60% (Impure)⚠️ Poor
      Metal Scavenging Activated Cu PowderCuISolid (Non-volatile)>85% (High Purity)✅ Excellent
      Alkene Scavenging Cyclohexene1,2-diiodocyclohexane~100 °C at 10 mmHg>90% (High Purity)✅ Excellent

      Part 3: Field-Proven Experimental Protocols

      Every protocol below acts as a self-validating system: the disappearance of the pink/purple color serves as an immediate, visual confirmation that the free iodine has been successfully scavenged.

      Method A: Anhydrous Copper Powder Scavenging

      Mechanism: Copper acts as a direct thermodynamic sink for molecular iodine and iodine radicals, forming highly stable, non-volatile Copper(I) iodide (CuI) (2[2],3[3]).

      Step-by-Step Procedure:

      • Copper Activation: Commercial copper powder often has a passivating oxide layer. Wash the Cu powder briefly with 2% HCl, followed by anhydrous ethanol and anhydrous diethyl ether. Dry thoroughly under high vacuum.

      • Scavenging: Under an argon or nitrogen atmosphere, add 2–5 wt% of the activated copper powder directly to the crude, discolored Chloro(iodomethyl)dimethylsilane.

      • Agitation: Stir the suspension vigorously at room temperature in the dark for 2 to 4 hours. Self-Validation: The liquid will transition from purple/pink to completely colorless, and a greyish-white precipitate (CuI) will form on the copper surface.

      • Inert Filtration: Filter the mixture through a Schlenk frit (porosity 3 or 4) under positive argon pressure to remove the solid Cu and CuI.

      • Isolation: Subject the colorless filtrate to vacuum distillation (bp ~50-60 °C at 10 mmHg) to isolate the ultra-pure product.

      Method B: Alkene Scavenging (Cyclohexene)

      Mechanism: Cyclohexene undergoes a rapid, anhydrous electrophilic addition with free

      
       to form 1,2-diiodocyclohexane (4[4]). Because 1,2-diiodocyclohexane has a significantly higher boiling point than the target silane, the two are easily separated.
      

      Step-by-Step Procedure:

      • Addition: Transfer the crude Chloro(iodomethyl)dimethylsilane to a dry, argon-flushed round-bottom flask. Add 1 to 2 mol% of anhydrous cyclohexene.

      • Reaction: Stir the mixture at room temperature for 1 to 2 hours. Self-Validation: The purple color will fade to a pale yellow or colorless state as the

        
         is consumed by the alkene double bond.
        
      • Distillation: Equip the flask with a short-path distillation head. Apply vacuum (~10 mmHg) and gently heat the oil bath. The pure Chloro(iodomethyl)dimethylsilane will distill over first, leaving the heavy 1,2-diiodocyclohexane byproduct safely in the distillation pot.

      Part 4: Purification Workflow Visualization

      G Start Crude Chloro(iodomethyl)dimethylsilane (Contaminated with I₂) Decision Select Iodine Removal Strategy Start->Decision Aqueous Aqueous Wash (e.g., Na₂S₂O₃) Decision->Aqueous Aqueous (WRONG) Alkene Method A: Alkene Scavenger (Add Cyclohexene) Decision->Alkene Non-Aqueous Metal Method B: Metal Scavenger (Add Cu Powder) Decision->Metal Non-Aqueous Hydrolysis Hydrolysis of Si-Cl Bond (Product Destroyed) Aqueous->Hydrolysis Moisture reacts with Si-Cl AlkeneRxn Forms High-Boiling 1,2-Diiodocyclohexane Alkene->AlkeneRxn MetalRxn Forms Non-Volatile Solid CuI Metal->MetalRxn Distillation Vacuum Distillation (Inert Atmosphere) AlkeneRxn->Distillation Separated by boiling point Filter Inert Filtration (Schlenk Frit) MetalRxn->Filter Remove solids Filter->Distillation Pure Pure, Colorless Product Distillation->Pure

      Workflow for removing iodine impurities from moisture-sensitive chlorosilanes.

      Part 5: References

      • Formation and Structure of Self-Assembled Monolayers (Chemical Reviews). Details the extreme moisture sensitivity and rapid hydrolysis pathways of chlorosilanes.1

      • Comparative Study on Adsorption of Iodine Vapor by Silica-Supported Cu Nanoparticles and Micronized Copper (Industrial & Engineering Chemistry Research). Validates the thermodynamic efficiency of copper powder as a scavenger for molecular iodine.2

      • 1,1-diiodoethane stability and storage conditions (Benchchem). Discusses the use of copper powder as a stabilizing scavenger for decomposition products in iodoalkanes. 3

      • Iodocyclohexane (Organic Syntheses). Details the electrophilic addition mechanism of iodine species across the cyclohexene double bond.4

      • Process for the removal of iodine from organic compounds (US Patent 3425798A). Historical patent detailing the use of metallic beds for the removal of dissolved iodine from organic mixtures.5

      Sources

      Technical Support Center: Purification of Chloro(iodomethyl)dimethylsilane

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals handling Chloro(iodomethyl)dimethylsilane (CAS: 62141-84-8) . Due to the compound's dual reactivity—a moisture-sensitive chlorosilane moiety and a photo/thermo-sensitive iodomethyl group—standard purification methods often lead to severe degradation.

      This guide provides an authoritative, self-validating protocol for purification via dynamic vacuum distillation, ensuring high yield and compound integrity.

      Core Principles of Purification (Causality & Mechanisms)

      To successfully purify this bifunctional silane, you must understand the causality behind its degradation pathways. Every step in the protocol is designed to mitigate these specific failure modes:

      • Hydrolytic Sensitivity (The Si-Cl Bond): Chlorosilanes react violently and exothermically with atmospheric moisture to form unstable silanols, which immediately condense into siloxanes (gels/polymers) while liberating corrosive hydrochloric acid (HCl)[1]. This necessitates absolute exclusion of water using a Schlenk line and dry inert gas (Argon or Nitrogen)[2].

      • Thermal Lability (The C-I Bond): The iodomethyl group is highly susceptible to thermal decomposition. Heating this compound to its atmospheric boiling point (est. 150–160 °C) will cause homolytic cleavage of the C-I bond, releasing free iodine (

        
        ) and destroying the reagent. Dynamic vacuum distillation is mandatory to lower the boiling point to a safe thermal window[3].
        
      • Photolytic Cleavage: The C-I bond is photolabile. Ambient laboratory lighting can trigger radical degradation over time. The entire distillation and storage apparatus must be shielded from light.

      Quantitative Data: Boiling Point Justification

      Because the exact atmospheric boiling point of Chloro(iodomethyl)dimethylsilane is often unlisted due to its instability, we estimate the vacuum parameters based on structurally homologous silanes.

      CompoundCAS NumberBoiling Point (760 mmHg)Target Boiling Point (Vacuum)
      Chlorotrimethylsilane75-77-457 °CN/A (Distilled at 1 atm)
      (Chloromethyl)dimethylchlorosilane1719-57-9115 °C~35 °C at 50 mmHg
      (Iodomethyl)trimethylsilane4206-67-1139–141 °C~45 °C at 20 mmHg
      Chloro(iodomethyl)dimethylsilane 62141-84-8 ~150–160 °C (Est.) ~50–70 °C at 10–20 mmHg

      Data inference dictates that applying a 10–20 mmHg vacuum will safely lower the distillation temperature of our target compound to ~50–70 °C, well below its thermal degradation threshold.

      Workflow & Logical Relationships

      The following diagram illustrates the critical path and causal logic of the purification workflow.

      Workflow N1 Crude Chloro(iodomethyl)dimethylsilane N2 Schlenk Line Preparation (3x Vacuum/Argon Cycles) N1->N2 Load Apparatus N3 Light Shielding (Foil/Amber Glassware) N2->N3 Prevent Hydrolysis N4 Apply Dynamic Vacuum (10-20 mmHg) N3->N4 Prevent Photolysis N5 Controlled Heating (Oil Bath at ~70°C) N4->N5 Lower Boiling Point N6 Fractional Distillation (Collect Main Fraction) N5->N6 Prevent Thermal Stress N7 Storage at 2-8°C (Under Argon, Dark) N6->N7 Pure Product

      Figure 1: Workflow diagram detailing the causal logic for the vacuum distillation of Chloro(iodomethyl)dimethylsilane.

      Step-by-Step Methodology (Self-Validating Protocol)

      This protocol incorporates built-in validation checks to ensure the integrity of the system before proceeding to the next step.

      Phase 1: Apparatus Preparation & Validation

      • Assemble a short-path distillation apparatus (distillation flask, short-path head, condenser, and a multi-neck "pig" receiver).

      • Connect the system to a Schlenk line equipped with a liquid nitrogen cold trap. Caution: The cold trap is critical to prevent corrosive chlorosilane vapors from destroying your vacuum pump[4].

      • Validation Check 1 (System Integrity): Flame-dry the apparatus under dynamic vacuum. Isolate the vacuum pump and monitor the manometer. If the pressure rises, you have a leak. Do not proceed until the system holds a static vacuum.

      • Cycle the system with dry Argon three times[2]. Wrap the distillation flask and receiving flasks entirely in aluminum foil.

      Phase 2: Distillation 5. Under a positive flow of Argon, transfer the crude Chloro(iodomethyl)dimethylsilane into the distillation flask. Add a Teflon-coated magnetic stir bar. 6. Gradually apply dynamic vacuum (target 10–20 mmHg) to prevent sudden bumping[3]. 7. Slowly heat the oil bath to ~70–80 °C. 8. Collect the forerun (lower-boiling impurities, often unreacted starting materials or siloxanes) in the first receiving flask. 9. Rotate the "pig" receiver to collect the main fraction (expected vapor temperature ~50–70 °C at 15 mmHg). 10. Validation Check 2 (Product Integrity): The main distillate must be a clear, colorless to very pale yellow liquid. A deep pink or purple hue indicates thermal/photolytic degradation (free iodine).

      Phase 3: Storage 11. Once distillation is complete, remove the heat and allow the system to cool to room temperature under vacuum. 12. Backfill the apparatus with Argon. 13. Transfer the purified liquid to a pre-dried, foil-wrapped Schlenk flask or amber ampoule. Store strictly at 2–8 °C under Argon[5].

      Troubleshooting & FAQs

      Q: My distillate is turning pink/purple in the receiving flask. What went wrong? A: A pink or purple discoloration is the hallmark of free iodine (

      
      ) release. This means the C-I bond has degraded. This occurs if the vacuum was insufficient (forcing you to heat the oil bath too high, causing thermal stress) or if the apparatus was exposed to ambient light during distillation. Ensure your vacuum is ≤20 mmHg and the setup is rigorously wrapped in foil.
      

      Q: A white, crusty solid or gel is forming in the distillation head. How do I fix this? A: White solids are polysiloxanes formed by the hydrolysis of the Si-Cl bond[1]. This is a definitive indicator that atmospheric moisture has breached your system. Abort the distillation, check all greased joints, ensure your Argon source is run through a desiccant column, and verify that your glassware was thoroughly flame-dried.

      Q: Can I use standard silicone grease on the joints? A: While high-vacuum silicone grease is standard, chlorosilanes are highly aggressive solvents and can dissolve or react with silicone grease over prolonged exposure, leading to contaminated distillate. Use a minimal amount of fluorinated grease (e.g., Krytox) on the upper half of the ground glass joints.

      Q: How should I safely dispose of the distillation residue and the contents of the cold trap? A: Chlorosilane residues are highly reactive and will generate HCl gas upon contact with ambient moisture[6]. In a fume hood, dilute the residue in a large volume of an inert, dry solvent (like toluene). Slowly add a secondary alcohol (like isopropanol) dropwise under an Argon blanket to safely quench the Si-Cl bonds. Neutralize the resulting acidic solution with sodium bicarbonate before standard chemical disposal.

      References

      • ZM Silane Limited. Chloromethyl Trimethylsilane Purification Methods And Techniques. Handling, storage, and thermal stability of chlorosilane derivatives. Available at: [Link]

      • Vacuubrand. Keeping air and moisture out. Principles of Schlenk line operation, vacuum cycling, and moisture exclusion. Available at:[Link]

      • The Schlenk Line Survival Guide. Dynamic Vacuum Distillation. Methodologies for purifying high-boiling and thermally sensitive liquids under dynamic vacuum. Available at: [Link]

      • Society of Industrial and Applied Mathematics (SIAJ). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Hydrolytic sensitivity and HCl generation in chlorosilanes. Available at: [Link]

      • University of New Mexico (UNM) Chemistry Department. Schlenk Line Operations. Cold trap safety, implosion hazards, and vacuum manifold integrity. Available at:[Link]

      Sources

      Technical Support Center: Solvent Selection for Chloro(iodomethyl)dimethylsilane Coupling

      Author: BenchChem Technical Support Team. Date: March 2026

      Reagent: Chloro(iodomethyl)dimethylsilane (CIDMS) CAS: 1719-57-9 Support Tier: Level 3 (Senior Application Scientist)

      Core Directive: The Dual-Reactivity Challenge

      As a researcher using Chloro(iodomethyl)dimethylsilane (CIDMS), you are not just performing a simple silylation. You are managing a bifunctional reagent with two distinct electrophilic sites that require conflicting solvent properties:

      • The Silyl Chloride (Si-Cl): Extremely moisture-sensitive; requires non-protic solvents and base scavengers. It governs the primary coupling event.

      • The Iodomethyl Group (C-I): Light-sensitive and susceptible to nucleophilic attack (SN2). It governs the stability of your linker.

      The Golden Rule: Select a solvent that solubilizes the reagents to facilitate Si-Cl substitution without activating the C-I bond for premature displacement.

      Solvent Selection Matrix

      Use this decision matrix to select the optimal solvent system based on your substrate and downstream application.

      SolventPolarityWater MiscibilityCompatibility RatingTechnical Context
      Dichloromethane (DCM) ModerateLowExcellent Standard Choice. High solubility for most organic substrates. Low boiling point allows easy removal without thermal stress on the C-I bond.
      Toluene LowImmiscibleGood Best for Hydrophobic Substrates. Excellent for partitioning water away from the reaction if absolute dryness is imperfect. Higher boiling point requires vacuum removal.
      Tetrahydrofuran (THF) ModerateHighModerate Use with Caution. Good for polar substrates, but hygroscopic nature risks Si-Cl hydrolysis. Must be freshly distilled/dried. Can coordinate with Lewis acids.
      DMF / DMSO HighMiscibleAvoid High Risk. High polarity accelerates nucleophilic attack on the Iodomethyl group (SN2 side reactions). Hygroscopic. Hard to remove.
      Alcohols (MeOH, EtOH) HighMiscibleFATAL Do Not Use. Will immediately react with Si-Cl to form methoxy/ethoxysilanes, destroying the reagent.

      Decision Logic: Solvent & Base Selection

      The following diagram illustrates the logical flow for selecting the correct solvent and base system to maximize yield and minimize side reactions.

      SolventSelection Start Start: Substrate Analysis SubstrateType Is Substrate Polar? Start->SubstrateType NonPolar Non-Polar / Lipophilic SubstrateType->NonPolar No Polar Polar / Hydrophilic SubstrateType->Polar Yes SolventDCM Primary Choice: Anhydrous DCM (Easy removal, protects C-I bond) NonPolar->SolventDCM General Organic SolventTol Choice: Anhydrous Toluene (Moisture barrier, thermal stability) NonPolar->SolventTol High Lipophilicity SolventTHF Choice: Anhydrous THF (Must be peroxide/water free) Polar->SolventTHF Solubility Required BaseCheck Base Selection (HCl Scavenger) SolventDCM->BaseCheck SolventTol->BaseCheck SolventTHF->BaseCheck BaseTEA Triethylamine (Et3N) Standard for DCM/Toluene BaseCheck->BaseTEA Liquid Base BaseImid Imidazole Standard for THF/DMF contexts BaseCheck->BaseImid Solid Base Precipitate Outcome: White Precipitate (Amine-HCl Salt) BaseTEA->Precipitate BaseImid->Precipitate

      Figure 1: Decision tree for selecting solvent and base systems based on substrate polarity.

      Standard Operating Procedure (SOP)

      Protocol: Coupling CIDMS to a Primary Alcohol Objective: Create a silyl ether linkage while preserving the iodomethyl moiety.

      Reagents:

      • Substrate (Alcohol): 1.0 equiv

      • CIDMS: 1.1 – 1.2 equiv

      • Base (Triethylamine or Imidazole): 1.2 – 1.5 equiv

      • Solvent: Anhydrous DCM (0.1 M concentration relative to substrate)

      Step-by-Step Workflow:

      • System Prep: Flame-dry a round-bottom flask and cool under a stream of dry Nitrogen or Argon.

        • Why? The Si-Cl bond hydrolyzes instantly with atmospheric moisture.

      • Solvation: Dissolve the alcohol substrate and the Base (e.g., Et3N) in anhydrous DCM.

      • Cooling: Cool the mixture to 0°C using an ice bath.

        • Why? Cooling controls the exotherm of the silylation and prevents thermal degradation of the light-sensitive C-I bond.

      • Addition: Add CIDMS dropwise via syringe.

        • Observation: You will see immediate formation of a white precipitate (Et3N·HCl). This is a positive sign of coupling.

      • Reaction: Allow to warm to room temperature and stir for 1–3 hours. Keep the flask wrapped in foil.

        • Why Foil? Iodomethyl groups can undergo homolytic cleavage under strong light, liberating Iodine (turning the solution yellow/brown).

      • Quench & Workup: Dilute with DCM, wash with cold saturated NaHCO3, then Brine. Dry over Na2SO4.

      • Purification: Evaporate solvent at <30°C. Flash chromatography (if needed) should use neutral silica to prevent acid-catalyzed hydrolysis of the new silyl ether.

      Troubleshooting & FAQs

      Q1: My reaction mixture turned yellow/brown after adding CIDMS. What happened? Diagnosis: Iodine liberation. Cause: This indicates the degradation of the Iodomethyl (C-I) group. This is usually caused by:

      • Light Exposure: The C-I bond is photolabile.

      • Old Reagent: CIDMS degrades over time if not stored over copper wire or silver foil. Fix: Perform the reaction in the dark (wrap flask in foil). Check the quality of your starting material; if it is pink/brown before use, distill it first.

      Q2: I see a white precipitate immediately. Is this a failure? Diagnosis: No, this is successful coupling. Explanation: The reaction produces HCl as a byproduct. Your base (Triethylamine) reacts with HCl to form Triethylamine Hydrochloride (Et3N·HCl), which is insoluble in DCM/Toluene. Action: Filter this solid off during workup.

      Q3: My yield is low, and I see "gel" in the flask. Diagnosis: Hydrolysis / Polymerization. Cause: Water ingress. The Si-Cl bond reacted with water to form a Silanol (Si-OH), which then self-condensed to form a Siloxane polymer (Si-O-Si). Fix:

      • Ensure solvents are dried over molecular sieves (3Å or 4Å).

      • Increase the equivalents of CIDMS (to 1.5 eq) to account for "sacrificial" loss to moisture.

      • Verify your inert gas line is actually dry.

      Q4: Can I use Pyridine as both solvent and base? Diagnosis: Risky. Explanation: While Pyridine is a standard silylation solvent, it is nucleophilic. With simple chlorosilanes (e.g., TMS-Cl), it works fine. With Iodomethyl silanes, hot pyridine can attack the C-I carbon (Menshutkin reaction) to form a pyridinium salt, ruining your linker. Recommendation: Use Pyridine only in stoichiometric amounts as a base, or stick to the sterically hindered Triethylamine in DCM.

      References

      • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Retrieved from [Link]

      • Pawlenko, S.Organosilicon Chemistry. Walter de Gruyter, 1986. (Standard text on Chlorosilane reactivity).
      • Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Mechanistic source for SN2 vs Si-Cl substitution).

      minimizing side reactions in silylmethyl lithium generation

      Author: BenchChem Technical Support Team. Date: March 2026

      Technical Support Center: Organosilicon Reagents Division Subject: Minimizing Side Reactions in (Trimethylsilyl)methyllithium Generation Ticket ID: #TMS-Li-OPT-04 Status: Open for Consultation Assigned Scientist: Dr. A. Vance, Senior Application Specialist

      Executive Summary

      You are encountering yield losses or stability issues during the generation of (Trimethylsilyl)methyllithium (

      
      ), a critical Peterson olefination reagent. The primary failure mode in this synthesis is Wurtz homocoupling , resulting in the inert dimer 1,2-bis(trimethylsilyl)ethane. Secondary issues involve solvent degradation and aggregation-induced reactivity changes.
      

      This guide replaces standard "recipe" protocols with a mechanistic troubleshooting framework designed to maximize active titer and minimize byproduct formation.

      Module 1: The "Wurtz" Trap (Homocoupling)

      User Query: "My final titer is consistently 40-50% lower than theoretical yield, and I see a heavy precipitate that isn't LiCl. What is happening?"

      Technical Diagnosis: You are likely experiencing Wurtz Coupling .[1] This occurs when the generated organolithium species reacts with unconsumed alkyl halide starting material.[2]

      The Mechanism:

      • Desired Path (Heterogeneous):

        
        
        
      • Parasitic Path (Homocoupling):

        
        
        

      Root Cause: The parasitic path dominates when the local concentration of alkyl halide (

      
      ) is high relative to the available active Lithium surface area. This paradoxically happens if the reaction is too cold  (slow initiation leads to 
      
      
      
      accumulation) or if addition is too fast .

      Corrective Protocol: To favor the Desired Path, you must maintain a condition where

      
      .
      
      ParameterRecommendationScientific Rationale
      Lithium Source High-Na Li (1-2%) or Li Dendrites Pure Li is too passive. Sodium content (1-2%) catalyzes the electron transfer at the metal surface [1]. Dendrites increase surface area by ~100x [2].[3]
      Temperature Gentle Reflux (35-40°C) Counter-intuitive but critical. Reflux ensures immediate consumption of
      
      
      upon addition, preventing accumulation that favors coupling [2].
      Solvent Pentane/Hexane Non-polar solvents promote tight aggregation of
      
      
      , reducing its nucleophilicity toward
      
      
      compared to ether solvents [3].
      Addition Rate Dropwise (1 drop/sec) The rate must match the consumption rate. If the reflux stops, STOP addition immediately.

      Visualizing the Competition:

      WurtzMechanism Start Me3SiCH2-Cl (Precursor) Intermediate Radical Anion Intermediate Start->Intermediate SET from Li SideProduct Dimer (Wurtz) (Inert Byproduct) Start->SideProduct High [R-Cl] Accumulation Li_Surface Li Metal Surface (Excess) Li_Surface->Intermediate Surface Area Critical Product Me3SiCH2-Li (Active Reagent) Intermediate->Product Fast Reaction (Low [R-Cl]) Product->SideProduct Reacts with Excess Precursor

      Figure 1: The kinetic competition between reagent formation (Green) and Wurtz coupling (Red). High surface area and temperature control are required to suppress the red pathway.

      Module 2: Titer Validation (The Gilman Test)

      User Query: "I used a standard acid-base titration, and it showed 1.0 M, but the reaction failed. Why?"

      Technical Diagnosis: Standard acid titrations measure Total Base (Active

      
       + Alkoxides/Hydroxides). If your reagent has degraded due to moisture ingress, it forms 
      
      
      
      or
      
      
      , which are basic but non-nucleophilic for C-C bond formation. You must use the Gilman Double Titration [4].

      The Protocol:

      Step A: Total Base

      • Hydrolyze 1.0 mL aliquot with 10 mL water.

      • Titrate with 0.1 M HCl (Indicator: Phenolphthalein).

      • Result =

        
        .
        

      Step B: Residual Base (The "Kill" Step)

      • Add 1.0 mL aliquot to a dry flask containing 0.2 mL 1,2-dibromoethane (dissolved in dry ether/pentane).

      • Mechanism:

        
         reacts rapidly to form 
        
        
        
        +
        
        
        + Ethylene. Alkoxides/Hydroxides do not react .
      • Stir for 2 minutes. Add 10 mL water.

      • Titrate with 0.1 M HCl.

      • Result =

        
         (This represents the "dead" base).
        

      Calculation:

      
      
      

      Interpretation Table: | Result (

      
       vs 
      
      
      
      ) | Diagnosis | Action | | :--- | :--- | :--- | |
      
      
      | High Quality Reagent | Proceed with synthesis. | |
      
      
      | Partial Degradation | Increase stoichiometry in your reaction. | |
      
      
      | Dead Reagent | Discard. Check seals/septum integrity. |

      Module 3: Solvent & Stability Troubleshooting

      User Query: "Can I store the reagent in THF to save time?"

      Technical Diagnosis: No. While THF is often required for the subsequent reaction (e.g., Peterson olefination), generating or storing

      
       in THF is risky.
      
      • Ether Cleavage: Organolithiums attack THF at ambient temperatures via

        
        -deprotonation, leading to a [3+2] cycloreversion that generates ethylene and the enolate of acetaldehyde [5].
        
      • Aggregation: In Pentane,

        
         exists as stable hexamers. In THF, it breaks down to tetramers or dimers. While this makes it more reactive (good for the reaction), it makes it thermally unstable (bad for storage).
        

      Best Practice Workflow:

      • Synthesize in Pentane/Hexane (Hydrocarbon).

      • Store at -20°C in Hydrocarbon (Stable for months).

      • Exchange solvent only immediately prior to use:

        • Evaporate pentane under vacuum (if necessary).

        • Redissolve in cold THF (-78°C).

      Module 4: Process Flow for High-Purity Synthesis

      User Query: "What is the exact order of operations to ensure safety and purity?"

      This workflow integrates the "High Surface Area" concept with Wurtz suppression.

      ProtocolFlow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_qc Quality Control Step1 Activation: Wash Li (high Na) with dry pentane x3 Step2 Solvent: Add fresh Pentane (Volume: 5mL per g of Li) Step1->Step2 Step3 Initiation: Heat to 35°C (External Oil Bath) Step2->Step3 Step4 Addition: Add Me3SiCH2Cl Rate: 1 drop/sec Step3->Step4 Step5 Monitoring: Maintain Reflux (Exotherm indicates initiation) Step4->Step5 Step6 Completion: Stir 2-3h Allow to cool to RT Step5->Step6 Step7 Filtration: Filter via Cannula (Remove excess Li) Step6->Step7 Step8 Validation: Gilman Double Titration Step7->Step8

      Figure 2: Optimized workflow for minimizing side reactions. Note the filtration step is crucial to remove unreacted Lithium before titration.

      References

      • Organic Syntheses . "Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium". Org.[1][2][4][5][6][7] Synth.2024 , 101, 342-365. Link

      • Tessier-Youngs, C.; Youngs, W. J. "Preparation of (Trimethylsilyl)methyllithium". Inorganic Syntheses, 1986, 24, 95. (Classic procedure emphasizing reflux).
      • Wakefield, B. J.Organolithium Methods. Academic Press, 1988.
      • Gilman, H.; Cartledge, F. K. "The Analysis of Organolithium Compounds". Journal of Organometallic Chemistry, 1964 , 2, 447-454. Link

      • Maercker, A. "Ether Cleavage by Organolithium Compounds".

      Sources

      ×

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.